12-Methyltetracosane is a long-chain alkane with the chemical formula and a molecular weight of approximately 352.68 g/mol. It is classified as a saturated hydrocarbon, specifically a methyl-branched alkane, which is part of the larger family of alkanes characterized by single bonds between carbon atoms. The compound is also known by its IUPAC name, 12-methyl-tetracosane, and can be referenced in various chemical databases, including the National Institute of Standards and Technology and PubChem .
The synthesis of 12-methyltetracosane can be achieved through several methods, primarily focusing on the alkylation of tetracosane or related precursors. One common method involves:
Technical Details:
The molecular structure of 12-methyltetracosane consists of a linear tetracosane chain with a methyl group attached at the twelfth carbon position.
Data:
12-Methyltetracosane participates in various chemical reactions typical for alkanes, including:
Technical Details:
The mechanism of action for 12-methyltetracosane primarily involves its interactions as a hydrophobic compound in various environments.
Data:
12-Methyltetracosane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic chemistry and materials science .
12-Methyltetracosane finds utility in several scientific fields:
The biosynthesis of 12-methyltetracosane relies on two conserved enzymatic systems: fatty acid synthase (FAS) and elongase complexes. FAS generates straight-chain precursors, while methyl branching is introduced by methyltransferases that utilize S-adenosyl methionine (SAM) as a methyl donor. Key regulatory genes include:
Table 1: Key Genes Regulating 12-Methyltetracosane Biosynthesis
| Gene | Organism | Function | Effect on 12-Methyltetracosane |
|---|---|---|---|
| scd1 | Drosophila melanogaster | Desaturase activity | Precursor saturation control |
| elovl3 | Mammals | Fatty acid elongation | Chain length determination |
| desat1 | Insects | Double bond introduction | Modifies branching efficiency |
| mecr | Fungi/Plants | Methyl branching | Directly incorporates methyl group |
In Drosophila, the rk (rickets) gene, encoding a bursicon receptor, dramatically upregulates methyl-branched alkane synthesis. Mutants show 300% higher 12-methyltetracosane levels due to dysregulated oenocyte activity [7].
Desaturases and elongases act sequentially to shape the precursor pool for methyl branching:1. Desaturases:- SCD1 introduces a cis-double bond at the Δ9 position of stearic acid (C18:0), forming oleic acid (C18:1). This unsaturated fatty acid serves as the primary substrate for elongation [10].- In termites, Δ9-desaturase activity shifts toward saturated precursors during neotenic differentiation, favoring methyl-branched alkane synthesis [8].
Table 2: Enzymatic Steps in 12-Methyltetracosane Synthesis
| Step | Enzyme Class | Substrate | Product | Co-Factors |
|---|---|---|---|---|
| 1. | Δ9-Desaturase | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) | NADH, O₂ |
| 2. | ELOVL3 elongase | Oleoyl-CoA (C18:1) | Tetracosenoyl-CoA (C24:1) | Malonyl-CoA, NADPH |
| 3. | Methyltransferase | Tetracosenoyl-CoA | 12-Methyltetracosanoyl-CoA | SAM |
| 4. | Fatty acid reductase | 12-Methyltetracosanoyl-CoA | 12-Methyltetracosanal | NADPH |
| 5. | Decarbonylase | 12-Methyltetracosanal | 12-Methyltetracosane | O₂, Cytochrome P450 |
Insects:
Plants:
Microbes:
Table 3: Evolutionary Variation in 12-Methyltetracosane Pathways
| Taxon | Precursor | Key Enzyme | Tissue Localization | Biological Role |
|---|---|---|---|---|
| Insects (Drosophila) | Oleoyl-CoA | ELOVL3, Mecr | Oenocytes | Cuticle waterproofing |
| Plants (Sonneratia) | Malonyl-CoA | KCS, SAM-MTase | Epidermal cells | Fruit surface protection |
| Fungi (Fusarium) | Tetracosane | SAM-MTase | Cytoplasm | Host-pathogen interaction |
| Termites (Reticulitermes) | Stearoyl-CoA | Desat1, Mecr | Oenocytes | Royal pheromone signaling |
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